molecular formula C28H31N2O.H2O4P<br>C28H33N2O5P B12771949 2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate CAS No. 83949-65-9

2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate

Cat. No.: B12771949
CAS No.: 83949-65-9
M. Wt: 508.5 g/mol
InChI Key: IAHXAJCZTKRHBP-UHFFFAOYSA-M
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Description

2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an indolium core, ethoxyphenyl groups, and a dihydrogen phosphate moiety. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction involves the coupling of boron reagents with halogenated aromatic compounds in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxyphenyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific scientific and industrial applications.

Properties

CAS No.

83949-65-9

Molecular Formula

C28H31N2O.H2O4P
C28H33N2O5P

Molecular Weight

508.5 g/mol

IUPAC Name

dihydrogen phosphate;N-(4-ethoxyphenyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline

InChI

InChI=1S/C28H31N2O.H3O4P/c1-6-31-24-18-16-23(17-19-24)29(4)22-14-11-21(12-15-22)13-20-27-28(2,3)25-9-7-8-10-26(25)30(27)5;1-5(2,3)4/h7-20H,6H2,1-5H3;(H3,1,2,3,4)/q+1;/p-1

InChI Key

IAHXAJCZTKRHBP-UHFFFAOYSA-M

Isomeric SMILES

CCOC1=CC=C(C=C1)N(C)C2=CC=C(C=C2)/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)C.OP(=O)(O)[O-]

Canonical SMILES

CCOC1=CC=C(C=C1)N(C)C2=CC=C(C=C2)C=CC3=[N+](C4=CC=CC=C4C3(C)C)C.OP(=O)(O)[O-]

Origin of Product

United States

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